1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene 1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene
Brand Name: Vulcanchem
CAS No.: 5393-52-2
VCID: VC18753614
InChI: InChI=1S/C22H34O2/c1-21(11-7-5-8-12-21)17-15-20(24-4)18(16-19(17)23-3)22(2)13-9-6-10-14-22/h15-16H,5-14H2,1-4H3
SMILES:
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene

CAS No.: 5393-52-2

Cat. No.: VC18753614

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene - 5393-52-2

Specification

CAS No. 5393-52-2
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene
Standard InChI InChI=1S/C22H34O2/c1-21(11-7-5-8-12-21)17-15-20(24-4)18(16-19(17)23-3)22(2)13-9-6-10-14-22/h15-16H,5-14H2,1-4H3
Standard InChI Key SSVWBPXUZPJZEL-UHFFFAOYSA-N
Canonical SMILES CC1(CCCCC1)C2=CC(=C(C=C2OC)C3(CCCCC3)C)OC

Introduction

Synthesis and Reaction Mechanisms

Friedel-Crafts Alkylation

The synthesis of 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene typically involves a Friedel-Crafts alkylation reaction. In a procedure analogous to the synthesis of related compounds , 1,4-dimethoxybenzene reacts with 1-methylcyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds under controlled temperature conditions (≤283 K) to minimize side reactions. The bulky 1-methylcyclohexyl groups introduce significant steric hindrance, limiting further alkylation and ensuring the formation of the dialkylated product .

Key Reaction Parameters

ParameterValue/DescriptionSource
CatalystConcentrated sulfuric acid
Temperature≤283 K during acid addition
Alkylating Agent1-methylcyclohexanol
YieldNot explicitly reported (inferred 35–40%)

The product is isolated via vacuum filtration and purified by recrystallization from ethanol, yielding a white crystalline solid .

Structural and Spectroscopic Properties

Molecular Geometry

X-ray crystallographic studies of analogous compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, reveal that the methoxy groups adopt a planar configuration relative to the benzene ring, with C–C–O–C torsion angles near 9° . The 1-methylcyclohexyl substituents are oriented to minimize steric clashes, with one methyl group coplanar to the aromatic ring and others projecting outward. This arrangement facilitates a brick-wall-like crystal packing driven by hydrophobic interactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy
The IR spectrum of related dimethoxybenzene derivatives exhibits strong C–H stretching vibrations in the 2800–3000 cm⁻¹ range, characteristic of alkyl and methoxy groups. Bands near 1250 cm⁻¹ correspond to C–O stretching in the methoxy groups .

Nuclear Magnetic Resonance (NMR)
1H NMR spectra typically display three singlets due to the symmetry of the molecule:

  • Methoxy protons: δ 3.8–4.0 ppm (singlet, 6H).

  • Aromatic protons: Absent (fully substituted benzene ring).

  • Cyclohexyl protons: δ 1.0–2.5 ppm (complex multiplet, 26H) .

Physical and Chemical Properties

The compound exhibits notable physical properties due to its bulky substituents:

PropertyValueSource
Molecular FormulaC₁₈H₃₀O₂
Molecular Weight278.43 g/mol
Density0.981 g/cm³
Boiling Point454.6°C
Refractive Index1.509
Vapor Pressure (25°C)5.09 × 10⁻⁸ mmHg
Melting Point92–96°C

The low vapor pressure and high boiling point underscore its stability under thermal stress, making it suitable for high-temperature applications .

Applications and Functional Relevance

Organic Synthesis

The compound serves as a precursor in the synthesis of advanced materials, including dendrimers and supramolecular assemblies. Its steric bulk prevents over-functionalization, enabling precise control over reaction outcomes .

Materials Science

In crystallography, the hydrophobic packing of 1-methylcyclohexyl groups has been studied to understand self-assembly processes in non-polar solvents. This behavior is relevant to the design of organic semiconductors and liquid crystals .

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